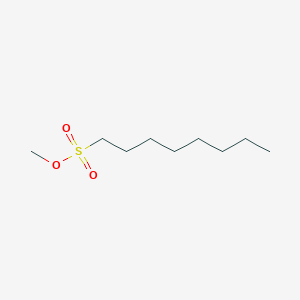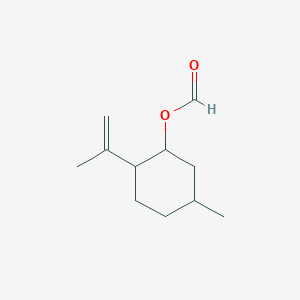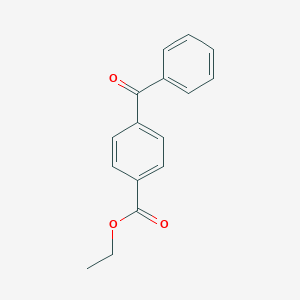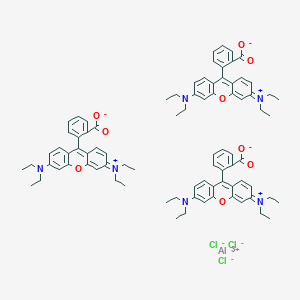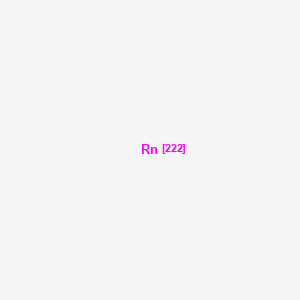
Radon-222
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Radon-222 is a naturally occurring radioactive gas that is formed by the decay of uranium in soil, rock, and water. It is a colorless, odorless, and tasteless gas that can accumulate in buildings and pose a health risk to humans. Radon-222 is the second leading cause of lung cancer after smoking and is responsible for approximately 21,000 deaths in the United States each year.
Applications De Recherche Scientifique
1. Environmental Monitoring and Assessment
Radon-222 (Rn-222), a naturally occurring radioactive gas, is pivotal in environmental monitoring and assessment. Studies have utilized Rn-222 for assessing indoor air quality and the potential health risks associated with long-term exposure, especially in relation to lung cancer. For example, Hussein (2014) measured indoor Rn-222 activity concentrations in Egypt to assess the radiological implications for residents near a proposed nuclear power plant site (Hussein, 2014). Similarly, Ćujić et al. (2020) explored the environmental behavior of Rn-222, including its impact on both human and non-human biota (Ćujić et al., 2020).
2. Groundwater and Soil Analysis
Rn-222 plays a significant role in groundwater and soil analysis. Studies have focused on measuring Rn-222 levels in various water sources, including thermal waters and groundwater, to evaluate public health concerns. For instance, Gurler et al. (2010) measured Rn-222 concentrations in thermal water samples in Turkey, considering the potential health risks from radon in water sources (Gurler et al., 2010). Additionally, Messier et al. (2015) developed a model to elucidate factors contributing to elevated Rn-222 levels in North Carolina's groundwater (Messier et al., 2015).
3. Atmospheric and Climate Research
Rn-222 is also used as a tracer in atmospheric and climate research. Its role in validating global chemical transport models is significant. For example, Manohar et al. (2013) generated radon flux maps to study atmospheric processes and validate global chemical transport models, highlighting the importance of Rn-222 as a tracer (Manohar et al., 2013).
4. Radiological Safety and Health Risk Assessment
Rn-222 is crucial in radiological safety and health risk assessment due to its properties and prevalence in the environment. Research has been conducted to understand the risks of Rn-222 exposure and develop methods for its measurement and control. For instance, Lerma-Treviño et al. (2018) investigated the levels of Rn-222 in homes in Mexico, highlighting its potential health risks, especially lung cancer (Lerma-Treviño et al., 2018).
5. Geological and Geochemical Studies
Rn-222 is used in geological and geochemical studies to understand the movement and presence of radon in various environments. Fomenko et al. (2022) explored radon emanations in the Unal tailing dump for assessing geo-ecological sustainability using geophysical and geochemical methods (Fomenko et al., 2022).
Propriétés
Numéro CAS |
14859-67-7 |
|---|---|
Nom du produit |
Radon-222 |
Formule moléculaire |
Rn |
Poids moléculaire |
222.01758 g/mol |
Nom IUPAC |
radon-222 |
InChI |
InChI=1S/Rn/i1+0 |
Clé InChI |
SYUHGPGVQRZVTB-IGMARMGPSA-N |
SMILES isomérique |
[222Rn] |
SMILES |
[Rn] |
SMILES canonique |
[Rn] |
Synonymes |
222Rn radioisotope Radon-222 Rn-222 radioisotope |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



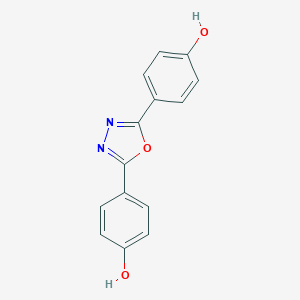
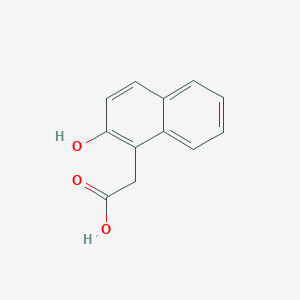
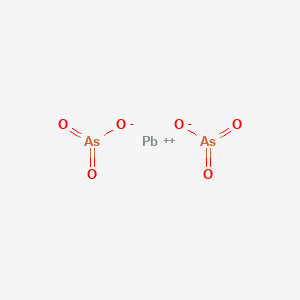
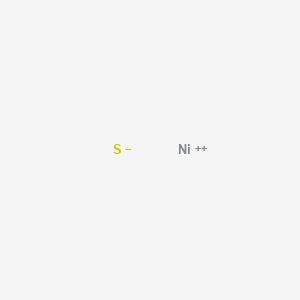
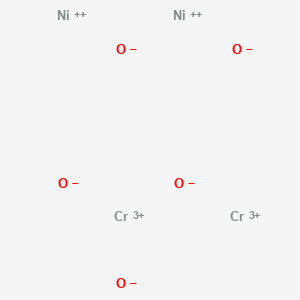

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
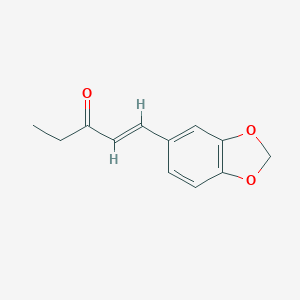
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
